

# Spectroscopic data (NMR, IR, Mass Spec) of 3-Methoxy-2(1H)-pyridone

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## Compound of Interest

Compound Name: 3-Methoxy-2(1H)-pyridone

Cat. No.: B1346937

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## In-Depth Spectroscopic Analysis of 3-Methoxy-2(1H)-pyridone

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-2(1H)-pyridone** (CAS No. 20928-63-6), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for easy reference and comparison. Detailed experimental protocols and a visual representation of the analytical workflow are also included to aid in the replication and interpretation of these findings.

## Molecular Structure and Properties

- Molecular Formula:  $C_6H_7NO_2$
- Molecular Weight: 125.13 g/mol [1]
- Appearance: White to brown solid/powder[2]
- Melting Point: 115-117 °C[1]

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Methoxy-2(1H)-pyridone**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	Methoxy group ( $-\text{OCH}_3$ ) protons are expected to appear as a singlet around 3.8-4.0 ppm. Protons on the pyridone ring are expected in the aromatic region.

### Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	The methoxy carbon ( $-\text{OCH}_3$ ) is expected to appear around 55-60 ppm. The carbonyl carbon ( $\text{C}=\text{O}$ ) would be significantly downfield.

### Table 3: IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
Data not available in search results	Expected peaks include $\text{C}=\text{O}$ stretching (around $1650\text{ cm}^{-1}$ ), $\text{C}=\text{C}$ stretching, $\text{C}-\text{O}$ stretching, and $\text{N}-\text{H}$ stretching.

### Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
125	Data not available in search results	Molecular Ion [M] <sup>+</sup>
Data not available in search results	Data not available in search results	Fragment Ions

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **3-Methoxy-2(1H)-pyridone**. Specific parameters may vary based on the instrumentation used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3-Methoxy-2(1H)-pyridone** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard NMR tube.
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz or higher). Key parameters include the number of scans, relaxation delay, and pulse width. Chemical shifts are referenced to the residual solvent peak.
- **<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of <sup>13</sup>C, a greater number of scans is typically required.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** An FTIR spectrometer, such as a Bruker Tensor 27, is used to acquire the spectrum. A background spectrum of the empty sample holder is first recorded. The sample is then scanned over a typical range of 4000-400 cm<sup>-1</sup>.

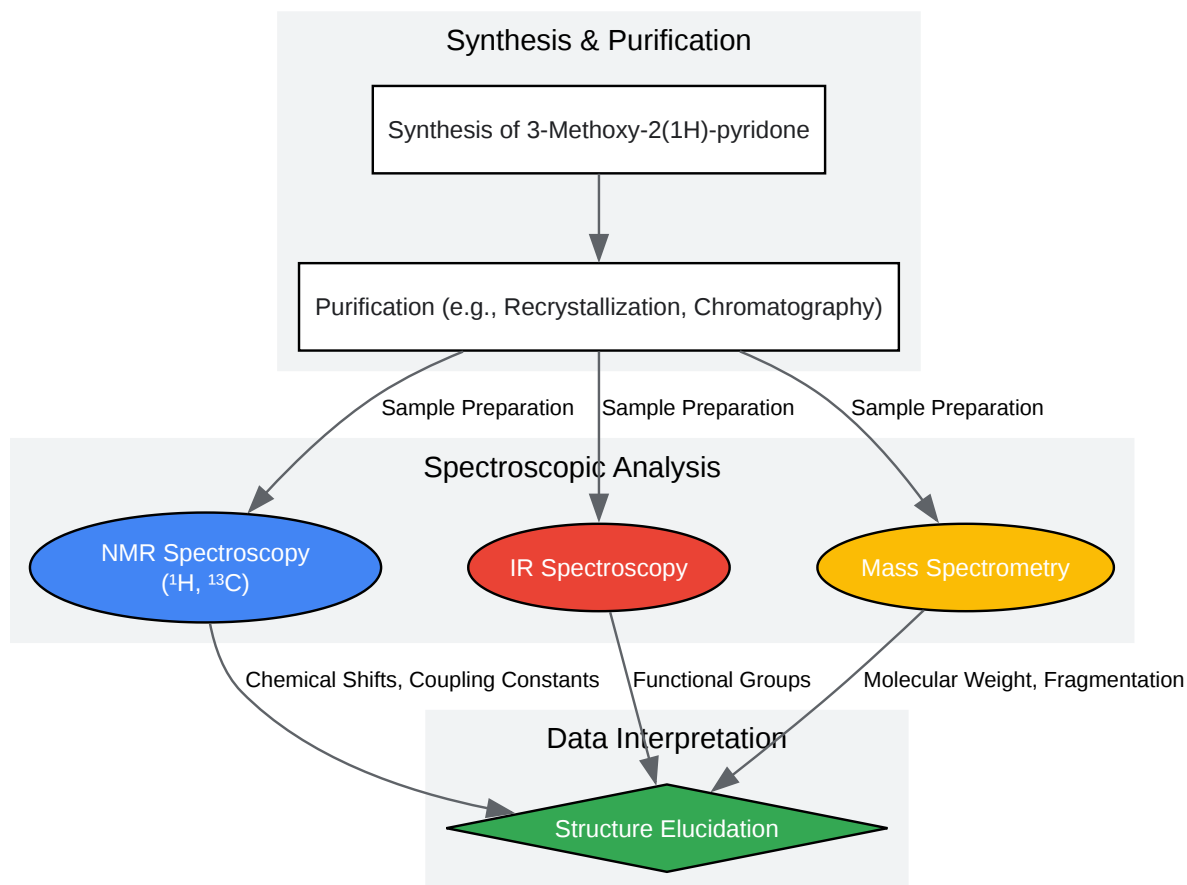
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Methoxy-2(1H)-pyridone**.

## General Workflow for Spectroscopic Analysis



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## References

- 1. 3-甲氧基-2(1H)-吡啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Methoxy-2(1H)-pyridone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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